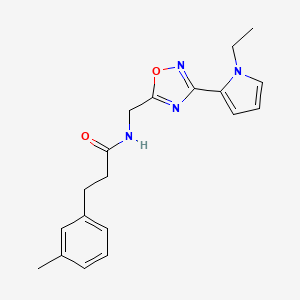

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)propanamide

Description

Properties

IUPAC Name |

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-3-23-11-5-8-16(23)19-21-18(25-22-19)13-20-17(24)10-9-15-7-4-6-14(2)12-15/h4-8,11-12H,3,9-10,13H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVMCVFIGSCERF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)CCC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)propanamide typically involves the following steps:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

Attachment of the Propanamide Group: This step involves the coupling of the oxadiazole intermediate with a propanamide derivative using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes or as a potential therapeutic agent.

Medicine: Potential use in drug development for treating various diseases.

Industry: Applications in material science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved would be specific to the target and the biological context.

Comparison with Similar Compounds

Structural Analogues with Oxadiazole/Thiazole Cores

The compound shares structural similarities with oxadiazole- and thiazole-containing derivatives reported in the literature. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Core Heterocycle : Unlike thiazole-based compounds (e.g., 7c in ), the target’s 1,2,4-oxadiazole core may offer greater metabolic resistance due to reduced susceptibility to enzymatic cleavage .

- Compounds in feature carbazole-amide moieties, which are bulkier and more planar than the target’s m-tolyl group, likely influencing receptor selectivity (e.g., cannabinoid receptors) .

Spectroscopic and Analytical Data

- Mass Spectrometry : Z2194302854 () shows an ESI-MS peak at m/z 342.2 [M+H]⁺, consistent with its molecular formula. The target compound would require similar validation, though its exact mass is unreported .

- NMR Profiles : Compounds in exhibit distinct ¹H/¹³C NMR shifts for carbazole and aryl substituents, whereas the target’s ethylpyrrole and m-tolyl groups would produce characteristic aromatic and methyl signals .

Pharmacological Implications (Inferred)

- CFTR Modulation : Z2194302854 () is a CFTR potentiator, suggesting oxadiazole-amide derivatives may target ion channels. The target’s m-tolyl group could modulate potency compared to Z2194302854’s pyrimidine-pyrazole .

- Antimicrobial Potential: Compound 17b () includes a β-lactam core, indicating possible antibacterial activity. The target’s lack of a β-lactam ring may redirect its therapeutic application .

Biological Activity

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(m-tolyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

1. Synthesis and Structural Characteristics

The compound features a complex structure characterized by a pyrrole ring and an oxadiazole moiety. The synthesis typically involves multi-step organic reactions, including the formation of the oxadiazole ring through cyclization reactions involving appropriate precursors like 1-ethyl-1H-pyrrole-2-carbaldehyde.

2.1 Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of pyrrole and oxadiazole have shown activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Oxadiazole Derivative A | Staphylococcus aureus | 15.6 |

| Pyrrole Derivative B | Escherichia coli | 31.25 |

| This compound | TBD | TBD |

The exact MIC values for this compound are yet to be determined in published studies.

2.2 Anticancer Activity

Studies have reported that related compounds exhibit antiproliferative effects against various cancer cell lines. For example, compounds with similar oxadiazole and pyrrole structures have demonstrated cytotoxicity in breast and colon cancer models.

Case Study: Antiproliferative Effects

In a study evaluating antiproliferative activity, a series of pyrrole derivatives were tested against human cancer cell lines. The results indicated that certain modifications to the pyrrole structure enhanced cytotoxicity significantly compared to the control.

The biological activity of this compound may involve several mechanisms:

3.1 DNA Gyrase Inhibition

Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, leading to cell death.

3.2 Apoptosis Induction

In cancer cells, these compounds may induce apoptosis through the activation of intrinsic pathways involving caspases and mitochondrial dysfunction.

4. Safety and Toxicology

While preliminary studies suggest promising biological activities, comprehensive toxicological assessments are essential to evaluate the safety profile of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.